molecular formula C18H17N3O4 B1195805 Pinafide CAS No. 54824-20-3

Pinafide

Cat. No. B1195805
CAS RN: 54824-20-3
M. Wt: 339.3 g/mol
InChI Key: GBOQUHPYCRYKGV-UHFFFAOYSA-N
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Description

Pinafide is a rodenticide and anti-protozoal agent . It shows strong cytostatic activity against both HeLa and KB cells and is moderately toxic to both mice and rats . It has been proven active against experimental tumors and shown to be an inhibitor of two DNA viruses .


Synthesis Analysis

A series of novel 3-carboranyl-1,8-naphthalimide derivatives, mitonafide and this compound analogs, were synthesized using click chemistry, reductive amination, and amidation reactions .


Molecular Structure Analysis

The molecular formula of this compound is C18H17N3O4 . The molecular weight is 339.3453 . Unfortunately, the detailed molecular structure analysis is not available in the search results.


Chemical Reactions Analysis

This compound and its analogs were synthesized using click chemistry, reductive amination, and amidation reactions . The detailed chemical reactions analysis is not available in the search results.

Scientific Research Applications

  • Pharmacokinetics and Biotransformation : Pinafide, along with another compound mitonafide, was studied for its pharmacokinetics, biotransformation, protein binding, and tissue distribution. These studies are crucial for understanding how this compound behaves in the body, including its absorption, distribution, metabolism, and excretion. Notably, the study included cross placental-barrier examinations in pregnant rats (Rivera Cid et al., 1986).

  • Targeted Drug Delivery and Nanotechnology : Although not directly focused on this compound, research on nanotechnology in targeted drug delivery for bone diseases and bone regeneration provides context for how this compound could potentially be applied in future therapeutic strategies. Nanoparticles and scaffolds are studied for enhancing treatment efficacy and specificity, which could be relevant for delivering drugs like this compound in a targeted manner (Gu et al., 2013).

  • Scaffolding in Scientific Explanation : This research doesn't directly involve this compound but relates to the broader scientific method and communication, which are vital in the research and application of scientific discoveries like this compound. It emphasizes the importance of structuring and articulating scientific explanations, a key aspect in the development and application of pharmaceutical compounds (Land & Zembal-Saul, 2003).

  • Bone Turnover Markers for Osteoporosis Treatment : This research is relevant in the context of bone diseases, which could be an area where this compound's effects might be studied. The paper discusses markers of bone turnover for predicting fracture risk and monitoring osteoporosis treatment, indicating the types of biomarkers that could be useful in assessing the effectiveness of treatments including possibly this compound (Vasikaran et al., 2011).

  • Naphthalimide-Carborane and Metallacarborane Conjugates in Cancer Treatment : This research explores the development of 1,8-naphthalimide derivatives, including this compound, as DNA-targeting anticancer agents. It highlights the potential of this compound and similar compounds in cancer treatment, particularly their interaction with DNA and impact on cancer cells (Nekvinda et al., 2019).

Mechanism of Action

Pinafide blocks cell growth by inhibiting DNA and RNA synthesis . It has been shown to bind to double-helical DNA by intercalation .

Safety and Hazards

Pinafide is moderately toxic to both mice and rats . The detailed safety and hazards information is not available in the search results.

properties

IUPAC Name

5-nitro-2-(2-pyrrolidin-1-ylethyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17-14-5-3-4-12-10-13(21(24)25)11-15(16(12)14)18(23)20(17)9-8-19-6-1-2-7-19/h3-5,10-11H,1-2,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOQUHPYCRYKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866443
Record name 5-Nitro-2-[2-(pyrrolidin-1-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54824-20-3
Record name Pinafide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54824-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinafide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054824203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinafide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PINAFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OZ94FI615
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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